(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative. This compound is known for its unique stereochemistry and is often used in the synthesis of various pharmaceuticals and biologically active molecules. Its structure includes a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a hydroxyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the asymmetric synthesis of the pyrrolidine ring. One common method is the Michael addition reaction, where a chiral auxiliary is used to induce the desired stereochemistry. The reaction conditions often include the use of a base such as sodium hydride and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of transaminases, can be employed to convert keto acids to the desired amino acid derivatives with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include pyridinium chlorochromate for oxidation, sodium borohydride for reduction, and thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further used in the synthesis of complex molecules such as pharmaceuticals and agrochemicals .
Scientific Research Applications
(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is employed in the production of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The pathways involved often include the modulation of enzyme activity, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Methylglutamine: Another chiral amino acid derivative used in peptide synthesis.
®-allo-Threonine: A similar compound with different stereochemistry, used in the synthesis of natural products.
Uniqueness
(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which allows for the selective synthesis of enantiomerically pure compounds. This makes it highly valuable in the pharmaceutical industry for the development of drugs with specific biological activities .
Properties
IUPAC Name |
(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFGQFQJUWOFCN-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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